2-methoxy-4-[(Z)-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate
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Overview
Description
2-METHOXY-4-{[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thiourea derivative with a haloketone.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then fused together through a cyclization reaction.
Introduction of the Phenyl Acetate Group: The phenyl acetate group is introduced via an esterification reaction using acetic anhydride and a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow reactors for esterification processes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole-thiazole core is known to exhibit antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL: Known for its antimicrobial properties.
4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE: Exhibits anti-inflammatory activity.
5-METHOXY-2-[2-[5-(4-METHOXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL]PHENOL: Studied for its anticancer properties.
Uniqueness
The uniqueness of 2-METHOXY-4-{[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE lies in its combined triazole-thiazole core and phenyl acetate group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19N3O5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[6-oxo-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H19N3O5S/c1-4-11-30-17-8-6-16(7-9-17)21-24-23-26(25-21)22(28)20(32-23)13-15-5-10-18(31-14(2)27)19(12-15)29-3/h4-10,12-13H,1,11H2,2-3H3/b20-13- |
InChI Key |
WAPXYQKHMQJRBK-MOSHPQCFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2)OC |
Origin of Product |
United States |
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